Differentiation Through Distinct Physicochemical Properties Compared to Positional Isomers
The compound's unique arrangement of functional groups leads to a distinct topological polar surface area (TPSA) and lipophilicity compared to its closest positional isomer, 3-amino-5-bromopyridin-2-ol. The 5-amino-3-bromo isomer exhibits a TPSA of 55.1 Ų and a calculated XLogP3 of 0.1 . While direct comparative data for the 3-amino-5-bromo isomer is not available in the provided sources, the structural difference dictates a different charge distribution and hydrogen-bonding capacity, which are critical for target engagement and solubility .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.1 Ų |
| Comparator Or Baseline | 3-Amino-5-bromopyridin-2-ol (Positional Isomer) - Data Not Available |
| Quantified Difference | Not Calculable |
| Conditions | Calculated property |
Why This Matters
TPSA is a key descriptor for predicting drug absorption and permeability, directly influencing the selection of lead compounds in early-stage drug discovery.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
